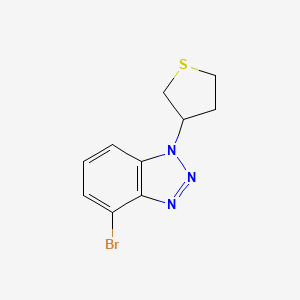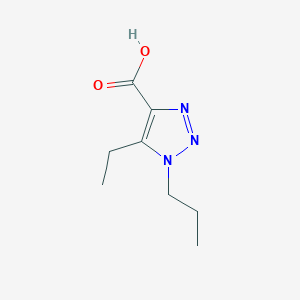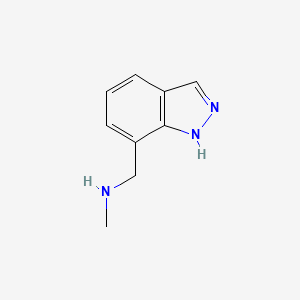![molecular formula C7H13NO B13536260 8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
8-Oxabicyclo[3.2.1]octan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxabicyclo[3.2.1]octan-2-amine: is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
- Another method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Rearrangement: The compound can undergo rearrangement reactions, such as the oxa-[3,3] Cope rearrangement.
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are commonly used reagents for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives of the compound, while substitution reactions can yield various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound is used as a building block in organic synthesis due to its unique bicyclic structure and reactivity .
Biology:
- Research on the biological activity of this compound is limited, but its structural similarity to other biologically active bicyclic amines suggests potential applications in drug discovery.
Medicine:
- The compound’s potential medicinal applications are under investigation, particularly in the development of new therapeutic agents.
Industry:
- The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 8-oxabicyclo[3.2.1]octan-2-amine exerts its effects is not well-documented. its reactivity and potential biological activity suggest that it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom in the bicyclic framework.
2-Azabicyclo[3.2.1]octane: Another similar compound with significant potential in drug discovery due to its nitrogen-containing heterocyclic structure.
Uniqueness:
- The presence of an oxygen atom in the bicyclic framework of 8-oxabicyclo[3.2.1]octan-2-amine distinguishes it from its nitrogen-containing analogs. This structural difference can lead to unique reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
8-oxabicyclo[3.2.1]octan-2-amine |
InChI |
InChI=1S/C7H13NO/c8-6-3-1-5-2-4-7(6)9-5/h5-7H,1-4,8H2 |
Clave InChI |
RRMNYNOYRVQRBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2CCC1O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)



![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)





![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)



